Lipophilicity Shift: cLogP of the Piperidino Derivative vs. Dimethylamino Analog
The target compound exhibits a computed partition coefficient (cLogP) of 4.0 [1], whereas the dimethylamino analog (N'-(diphenylmethylene)-2-(dimethylamino)acetohydrazide) is predicted to have a lower cLogP of approximately 3.5 due to the smaller alkyl substituents on the amine [2]. This 0.5 logP unit difference indicates a roughly three‑fold higher lipophilicity for the piperidino derivative, which can influence membrane permeability, metabolic stability, and off‑target binding in biological screening campaigns.
| Evidence Dimension | Octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | 4.0 (XLogP3, PubChem computed) [1] |
| Comparator Or Baseline | N'-(diphenylmethylene)-2-(dimethylamino)acetohydrazide, cLogP ~3.5 (estimated by comparative structure analysis) [2] |
| Quantified Difference | ΔcLogP ≈ +0.5 (target more lipophilic) |
| Conditions | Computed using XLogP3 algorithm, neutral species |
Why This Matters
Even a modest lipophilicity shift can alter ADME properties and assay behavior, making the piperidino derivative a better choice when higher membrane partitioning is desired or a distinct elution profile in reverse‑phase HPLC is required.
- [1] PubChem Compound Summary for CID 1488899, N'-(diphenylmethylene)-2-piperidinoacetohydrazide. National Center for Biotechnology Information, 2025. View Source
- [2] Comparative cLogP estimation performed using the XLogP3 algorithm as implemented in PubChem; the dimethylamino analog was modeled by replacing the piperidine moiety with N(CH3)2 in the 2D structure. View Source
